molecular formula C16H9ClF3N3S B2429024 4-Chlorophenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide CAS No. 338418-08-9

4-Chlorophenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide

Cat. No.: B2429024
CAS No.: 338418-08-9
M. Wt: 367.77
InChI Key: DBOFCDAHSATZCF-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and a trifluoromethyl group attached to a pyrimidinyl sulfide core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinyl Core: The pyrimidinyl core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

    Attachment of the Chlorophenyl and Pyridinyl Groups: The chlorophenyl and pyridinyl groups are typically introduced through nucleophilic substitution reactions, where the pyrimidinyl core reacts with chlorophenyl and pyridinyl halides in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding sulfides or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or pyridinyl groups, where nucleophiles such as amines or thiols replace the halide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the halides.

Scientific Research Applications

4-Chlorophenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl 2-pyridinylmethanone
  • 2-(4-Chlorobenzoyl)pyridine
  • 4-Chlorophenyl-2-pyridinylmethanol

Uniqueness

4-Chlorophenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3N3S/c17-10-4-6-11(7-5-10)24-14-9-13(16(18,19)20)22-15(23-14)12-3-1-2-8-21-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOFCDAHSATZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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